4,5-dihydro-1H-imidazol-2-yl 4-methylbenzyl sulfide hydrochloride
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Overview
Description
4,5-dihydro-1H-imidazol-2-yl 4-methylbenzyl sulfide hydrochloride is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields such as pharmaceuticals, agrochemicals, and industrial applications
Scientific Research Applications
4,5-dihydro-1H-imidazol-2-yl 4-methylbenzyl sulfide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-1H-imidazol-2-yl 4-methylbenzyl sulfide hydrochloride typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of the reaction and the availability of raw materials are crucial factors in industrial production. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4,5-dihydro-1H-imidazol-2-yl 4-methylbenzyl sulfide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted imidazole derivatives, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 4,5-dihydro-1H-imidazol-2-yl 4-methylbenzyl sulfide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2-imidazoline: Known for its vasodilatory properties and used in the treatment of hypertension.
2-Heptadecyl-4,5-dihydro-1H-imidazole: Used in the synthesis of surfactants and other industrial applications.
Uniqueness
4,5-dihydro-1H-imidazol-2-yl 4-methylbenzyl sulfide hydrochloride is unique due to its specific substitution pattern and the presence of a sulfide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S.ClH/c1-9-2-4-10(5-3-9)8-14-11-12-6-7-13-11;/h2-5H,6-8H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMZRBDKCIRTFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
673434-77-0 |
Source
|
Record name | 2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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